molecular formula C12H8F2O2 B6373350 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol CAS No. 1261997-61-8

3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol

Cat. No.: B6373350
CAS No.: 1261997-61-8
M. Wt: 222.19 g/mol
InChI Key: GRPOYTDSJYSAFJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol: is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available fluorobenzene derivatives.

    Halogenation: Fluorination of the benzene ring is achieved using reagents such as or .

    Coupling Reaction: The fluorinated benzene derivatives undergo a with boronic acids to form the biphenyl structure.

    Hydroxylation: Introduction of hydroxyl groups is carried out using like or under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using large-scale reactors for the fluorination step.

    Automated Coupling: Employing automated systems for the coupling reactions to ensure consistency and efficiency.

    Purification: Utilizing advanced purification techniques such as and to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like or .

    Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as .

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.

    Effects: The compound exerts its effects by binding to active sites of enzymes, inhibiting their activity, and altering cellular processes.

Comparison with Similar Compounds

  • 3-Fluoro-5-hydroxybenzamide
  • 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol
  • 3-Fluoro-5-hydroxyphenylboronic acid

Comparison:

  • Uniqueness: 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol is unique due to the presence of two fluorine atoms and two hydroxyl groups, which confer distinct chemical reactivity and biological activity.
  • Structural Differences: Compared to similar compounds, it has a more complex biphenyl structure, which enhances its potential for diverse applications.

Properties

IUPAC Name

3-fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPOYTDSJYSAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684189
Record name 5,5'-Difluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-61-8
Record name 5,5'-Difluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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